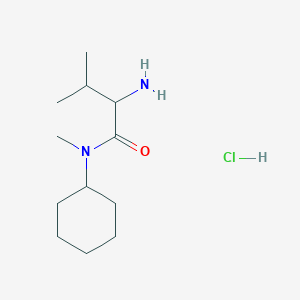

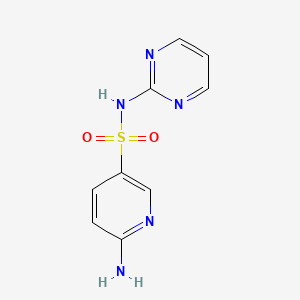

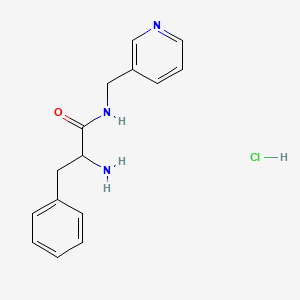

6-amino-N-(pyrimidin-2-yl)pyridine-3-sulfonamide

Overview

Description

Pyrimidine derivatives, such as “6-amino-N-(pyrimidin-2-yl)pyridine-3-sulfonamide”, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They are known to exhibit a wide range of pharmacological activities .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is diverse and can be modified to achieve different biological activities . The specific structure of “6-amino-N-(pyrimidin-2-yl)pyridine-3-sulfonamide” would need to be determined through techniques such as FT-IR, 1H-NMR, and 13C-NMR spectra and elemental analysis .Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be complex and varied. The specific reactions would depend on the exact structure of the compound and the conditions under which the reactions are carried out .Scientific Research Applications

Antiproliferative Activity

Pyrimidine derivatives have been screened for their antiproliferative activity against various human cancer cell lines, including liver (HEPG2), colon (HT-29), lung (A549), and breast (MCF-7) cancer cell lines. This suggests potential applications of 6-amino-N-(pyrimidin-2-yl)pyridine-3-sulfonamide in cancer research, particularly in the development of treatments targeting these specific types of cancer .

Antimicrobial and Antiviral Applications

The structural diversity of the pyrimidine scaffold allows for its use in a wide range of therapeutic applications. Among these are antimicrobial and antiviral applications, where pyrimidine-based drugs can inhibit the growth of microorganisms or combat viral infections .

Antifibrotic Activities

Novel pyrimidine compounds have shown promising anti-fibrotic activities , with some derivatives presenting better results than existing treatments like Pirfenidone. This indicates a potential application for 6-amino-N-(pyrimidin-2-yl)pyridine-3-sulfonamide in treating fibrotic diseases .

Antitrypanosomal Effects

Newly synthesized 2-aminopyrimidine derivatives have demonstrated antitrypanosomal effects , which could be relevant for the treatment of diseases caused by Trypanosoma parasites, such as sleeping sickness .

Anti-inflammatory and Analgesic Properties

Pyrimidine-based drugs also exhibit anti-inflammatory and analgesic properties , making them candidates for the treatment of pain and inflammation-related conditions .

Anticonvulsant and Antihypertensive Effects

The versatility of pyrimidine derivatives extends to their use as anticonvulsants , helping to prevent seizures, and as antihypertensives , aiding in the management of high blood pressure .

Antioxidant Potential

Additionally, these compounds have been explored for their antioxidant potential , which could be beneficial in combating oxidative stress-related diseases .

Synthetic Accessibility for Pharmacological Applications

Finally, the synthetic accessibility of pyrimidine derivatives makes them suitable for various pharmacological applications. Researchers focus on developing synthetic approaches to prepare clinically relevant decorated diazines, including pyrimidines .

Mechanism of Action

Future Directions

properties

IUPAC Name |

6-amino-N-pyrimidin-2-ylpyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O2S/c10-8-3-2-7(6-13-8)17(15,16)14-9-11-4-1-5-12-9/h1-6H,(H2,10,13)(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPBJUUNSGWRDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NS(=O)(=O)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-N-(pyrimidin-2-yl)pyridine-3-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Bromo-4-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1527398.png)

![3-Bromo[1,1'-biphenyl]-4-yl 3-pyrrolidinyl ether hydrochloride](/img/structure/B1527399.png)

![3-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1527400.png)

![7-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1527409.png)

![3-Bromo[1,1'-biphenyl]-4-yl 3-piperidinyl ether hydrochloride](/img/structure/B1527413.png)